5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h1-2,4,9H,3,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMBMVOGUOPEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743377 | |

| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351038-62-5 | |

| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unlocking the Potential of a Conformationally-Restricted Scaffold

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,7-naphthyridine Dihydrochloride for Drug Discovery Professionals

The landscape of medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Within the vast family of nitrogen-containing heterocycles, naphthyridines stand out for their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This guide focuses on a specific, valuable isomer: 5,6,7,8-Tetrahydro-1,7-naphthyridine , presented here as its dihydrochloride salt.

This molecule is a conformationally-restricted analog of the 2-(3-pyridyl)ethylamine pharmacophore, a core structure known to interact with dopaminergic and cholinergic receptors.[3][4] By locking the flexible ethylamine side chain into a piperidine ring, the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold provides a rigid framework. This rigidity can enhance binding affinity to biological targets and improve metabolic stability, making it a "drug-like" building block for developing novel therapeutics.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling.

Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. This compound is a stable, crystalline solid that serves as a versatile starting material.

Chemical Identity and Data

The dihydrochloride salt form enhances stability and solubility in polar solvents, which is advantageous for reaction setup and biological screening.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 351038-62-5 | [5][6] |

| Molecular Formula | C₈H₁₂Cl₂N₂ | [5][7] |

| Molecular Weight | 207.10 g/mol | [5][7] |

| Canonical SMILES | C1NCC2=C(C1)N=CC=C2.Cl.Cl | - |

| InChI Key | WGEWXQCHLFFUGM-UHFFFAOYSA-N | [8] |

Physical Characteristics

| Property | Description | Source(s) |

| Appearance | Typically a light yellow to pale-brown powder or crystalline solid. | [8]* |

| Solubility | As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol. | - |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents. For long-term stability, store under an inert atmosphere. | [9][10] |

Note: Appearance data is for the related 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride isomer, a similar appearance is expected.

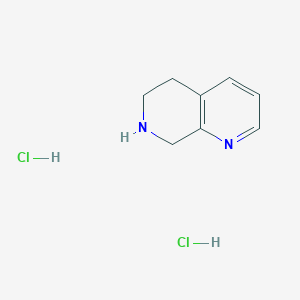

Structural Visualization

The molecule consists of a pyridine ring fused to a piperidine ring. The dihydrochloride salt form means that both nitrogen atoms are protonated.

Figure 1: Structure of this compound

Spectroscopic Characterization Profile

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals corresponding to the protons on the pyridine ring. The proton adjacent to the N1 nitrogen will be the most downfield. - Aliphatic Region (δ 2.5-4.5 ppm): Complex multiplets corresponding to the three CH₂ groups of the piperidine ring. Protons adjacent to the nitrogen atoms (C5 and C8) will be shifted downfield. - N-H Protons: Broad signals, often exchangeable with D₂O, for the N1-H and N7-H₂ protons. Their chemical shift can be highly variable depending on solvent and concentration. |

| ¹³C NMR | - Aromatic Region (δ 120-160 ppm): Five signals for the five sp² hybridized carbons of the pyridine ring system. - Aliphatic Region (δ 20-50 ppm): Three signals for the three sp³ hybridized carbons of the piperidine ring. |

| IR Spectroscopy | - N-H Stretch: Broad bands in the 3200-3400 cm⁻¹ region, characteristic of amine salts. - C=N and C=C Stretch: Sharp peaks in the 1500-1650 cm⁻¹ region, corresponding to the aromatic pyridine ring. - C-H Stretch (sp³): Peaks just below 3000 cm⁻¹, typical for the aliphatic CH₂ groups. - C-H Stretch (sp²): Peaks just above 3000 cm⁻¹, corresponding to the aromatic C-H bonds. |

| Mass Spec (ESI+) | The primary ion observed would be the free base [M+H]⁺, corresponding to the loss of the two HCl molecules. The expected m/z would be approximately 135.09. |

This is a predictive guide. For definitive analysis, experimental data should be acquired and compared with these expected values.[13][14]

Synthesis and Chemical Reactivity

The utility of a scaffold is defined by its accessibility through synthesis and its versatility in further chemical modifications.

Synthetic Pathways

Historically, the synthesis of the 5,6,7,8-tetrahydro-1,7-naphthyridine core has been challenging, often resulting in low overall yields or difficult-to-separate mixtures of isomers.[3] A significant improvement in the synthesis involves a five-step sequence starting from a commercially available 3-piperidone derivative.[3][4] This approach builds the pyridine ring onto the existing piperidine structure, offering a more controlled and higher-yielding route.

The general logic of this modern synthesis is outlined below. The causality behind this strategy is to avoid the harsh reduction of a fully aromatic 1,7-naphthyridine, which often leads to poor selectivity between the two rings.[3]

Core Reactivity and Derivatization

The structure of 5,6,7,8-tetrahydro-1,7-naphthyridine offers two primary sites for chemical modification, providing a rich platform for library synthesis.[15]

-

The Aliphatic N7 Nitrogen: This secondary amine is the more basic and nucleophilic center. It readily undergoes standard amine reactions such as:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Acylation: Formation of amides with acyl chlorides or anhydrides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

-

The Pyridine Ring (N1 and C-atoms):

-

The N1 nitrogen is significantly less basic due to its involvement in the aromatic system. It can be alkylated under more forcing conditions to form a quaternary pyridinium salt.

-

The carbon atoms of the pyridine ring are generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the N1 nitrogen. However, directed metallation or palladium-catalyzed cross-coupling reactions can be employed to functionalize the ring.

-

The differential reactivity between N1 and N7 is the key to selective functionalization, allowing chemists to build molecular complexity in a controlled manner.

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. researchgate.net [researchgate.net]

- 5. capotchem.com [capotchem.com]

- 6. 5,6,7,8-TETRAHYDRO-1,7-NAPHTHYRIDINE - Safety Data Sheet [chemicalbook.com]

- 7. 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride - CAS:348623-30-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride | 348623-30-3 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5,6,7,8-tetrahydro-1,6-naphthyridine HCl(1187830-51-8) 1H NMR [m.chemicalbook.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5,6,7,8-Tetrahydro-1,7-naphthyridine Derivatives

Abstract

The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a privileged heterocyclic scaffold that serves as a foundational building block in contemporary drug discovery. While the dihydrochloride salt of the parent molecule is primarily a synthetic intermediate, its derivatives have been shown to exhibit a remarkable diversity of biological activities by modulating a range of high-value therapeutic targets. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with various classes of tetrahydronaphthyridine derivatives, with a focus on their roles as negative allosteric modulators of metabotropic glutamate receptors, allosteric inhibitors of HIV-1 integrase, and inverse agonists of the retinoic acid-related orphan receptor γt (RORγt). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and visual representations of key molecular pathways to facilitate further investigation and application of this versatile chemical scaffold.

The Tetrahydronaphthyridine Scaffold: A Gateway to Diverse Pharmacologies

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are present in numerous natural products and have been extensively explored in medicinal chemistry.[1] The partially saturated 5,6,7,8-tetrahydro-naphthyridine isomers offer a three-dimensional structure that can be finely tuned to achieve high affinity and selectivity for various biological targets. This guide will elucidate the distinct yet profound mechanisms through which derivatives of this scaffold exert their pharmacological effects.

Negative Allosteric Modulation of Metabotropic Glutamate Receptor 2 (mGlu2)

A significant area of investigation for tetrahydronaphthyridine derivatives is in the realm of central nervous system (CNS) disorders. Specifically, they have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2).

The Role of mGlu2 in Neurological Function

Group II metabotropic glutamate receptors, which include mGlu2 and mGlu3, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating synaptic transmission and neuronal excitability throughout the CNS.[2] Their modulation is a therapeutic strategy for conditions such as depression, anxiety, and schizophrenia.[3][4]

Mechanism of Negative Allosteric Modulation

Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor.[2] This binding event induces a conformational change in the receptor that reduces its affinity for and/or its functional response to the endogenous ligand, glutamate.[5] This non-competitive mechanism offers several advantages, including the potential for greater subtype selectivity and a ceiling effect that can improve the safety profile.[2] Tetrahydronaphthyridine-based NAMs have been shown to induce a rightward shift in the glutamate concentration-response curve and decrease the maximal response, which is characteristic of this mechanism of action.[2]

Caption: Allosteric modulation of the mGlu2 receptor by a tetrahydronaphthyridine NAM.

Experimental Protocol: In Vitro Functional Assay for mGlu2 NAMs

The following protocol outlines a common method for identifying and characterizing mGlu2 NAMs using a cell-based functional assay that measures changes in intracellular calcium.

Objective: To determine the potency of a test compound as a negative allosteric modulator of mGlu2.

Materials:

-

HEK293 cells stably expressing human mGlu2 and a promiscuous G-protein (e.g., Gα15/16).

-

Fluo-4 AM calcium indicator dye.

-

Glutamate (agonist).

-

Test compounds (potential NAMs).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black, clear-bottom assay plates.

-

Fluorescence plate reader with automated injection capabilities.

Methodology:

-

Cell Plating: Seed the mGlu2-expressing HEK293 cells into assay plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM dye according to the manufacturer's instructions to allow for dye uptake.

-

Compound Incubation: After washing to remove excess dye, add varying concentrations of the test compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Detection:

-

Place the plate in the fluorescence reader and begin recording baseline fluorescence.

-

Inject a pre-determined concentration of glutamate (typically the EC80 concentration to ensure a robust signal) into the wells.

-

Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the glutamate response for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Allosteric Inhibition of HIV-1 Integrase

Derivatives of the isomeric 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have emerged as potent inhibitors of HIV-1 replication.[6] Their mechanism of action is distinct from currently approved integrase inhibitors, targeting an allosteric site on the enzyme.

The Role of Integrase in the HIV-1 Lifecycle

HIV-1 integrase is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer.[7] This process is essential for the establishment of a productive and persistent infection.

Mechanism of Allosteric Integrase Inhibition

These compounds, known as Allosteric HIV-1 Integrase Inhibitors (ALLINIs), bind to a pocket at the dimer interface of the integrase's catalytic core domain.[7][8] This is the same site that is normally occupied by the host protein, lens epithelium-derived growth factor (LEDGF/p75), which tethers the pre-integration complex to the host chromatin. By binding to this site, ALLINIs not only block the interaction with LEDGF/p75 but, more critically, they act as a "molecular glue" that induces aberrant multimerization of the integrase enzyme.[9][10] This leads to the formation of non-functional integrase aggregates, which severely disrupts the late stages of viral replication, particularly virion maturation.[9]

Caption: Allosteric inhibition of HIV-1 integrase by a tetrahydronaphthyridine derivative.

Experimental Protocol: Anti-HIV-1 Activity in Cell Culture

Objective: To quantify the antiviral potency of a tetrahydronaphthyridine-based ALLINI against HIV-1 in a relevant cell line.

Materials:

-

MT-4 cells (or another susceptible T-cell line).

-

HIV-1 laboratory strain (e.g., IIIB or NL4-3).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compounds.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

96-well cell culture plates.

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound in culture medium.

-

Infection:

-

Plate MT-4 cells in a 96-well plate.

-

Add the diluted test compounds to the wells.

-

Infect the cells with a pre-titered amount of HIV-1 (e.g., at a multiplicity of infection of 0.01). Include uninfected and infected vehicle-treated control wells.

-

-

Incubation: Incubate the plates for 4-5 days at 37°C in a CO2 incubator, allowing for multiple rounds of viral replication and virus-induced cytopathic effects to occur.

-

Viability Assay (MTT):

-

Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of the plates at 570 nm.

-

Calculate the percentage of cell protection for each compound concentration relative to the uninfected and infected controls.

-

Determine the 50% effective concentration (EC50) by plotting the percentage of protection against the log of the compound concentration.

-

Simultaneously, determine the 50% cytotoxic concentration (CC50) in uninfected cells to calculate the selectivity index (SI = CC50/EC50).

-

Inverse Agonism of Retinoid-Related Orphan Receptor γt (RORγt)

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is also the core of potent inverse agonists of RORγt, a key regulator of the immune system.[11][12]

The Role of RORγt in Autoimmunity

RORγt is a nuclear receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells.[13] Th17 cells produce pro-inflammatory cytokines, such as IL-17A and IL-17F, which are major drivers of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[13][14]

Mechanism of RORγt Inverse Agonism

RORγt exhibits a degree of constitutive activity, meaning it can drive gene transcription even without an endogenous agonist.[15] An inverse agonist is a ligand that binds to the receptor and reduces its basal activity. Tetrahydronaphthyridine-based inverse agonists bind to the ligand-binding pocket of RORγt.[11] This binding event stabilizes a conformation of the receptor that is unfavorable for the recruitment of transcriptional co-activators, thereby suppressing the transcription of RORγt target genes like IL-17.[16] This leads to a reduction in Th17 cell differentiation and a decrease in the production of inflammatory cytokines.

Caption: Suppression of RORγt activity by a tetrahydronaphthyridine inverse agonist.

Experimental Protocol: RORγt Reporter Gene Assay

Objective: To measure the ability of a test compound to act as an inverse agonist by suppressing RORγt-mediated gene transcription.

Materials:

-

A suitable host cell line (e.g., HEK293T).

-

An expression vector for the human RORγt ligand-binding domain fused to the Gal4 DNA-binding domain (Gal4-RORγt LBD).

-

A reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS-Luc).

-

A transfection reagent.

-

Test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Transfection: Co-transfect the host cells with the Gal4-RORγt LBD and UAS-Luc plasmids. Plate the transfected cells in a white, opaque 96-well plate and allow them to recover.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control to measure the basal (constitutive) activity.

-

Incubation: Incubate the cells for 18-24 hours to allow for compound action and expression of the luciferase reporter.

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to a measure of cell viability if necessary.

-

Calculate the percentage of inhibition of the basal RORγt activity for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Quantitative Data Summary

The following table summarizes representative potency data for tetrahydronaphthyridine derivatives across the discussed mechanisms of action, illustrating the high degree of activity that can be achieved with this scaffold.

| Compound Class | Target | Mechanism of Action | Representative Potency | Reference |

| Tetrahydronaphthyridine Derivative | mGlu2 | Negative Allosteric Modulator | IC50 = 39 nM | [9] |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative | HIV-1 Integrase | Allosteric Inhibitor | EC50 = 6.6 nM | [6][17] |

| TAK-828F (Tetrahydro-1,6-naphthyridine-based) | RORγt | Inverse Agonist | IC50 < 10 nM | [11][12][18] |

Conclusion

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold and its isomers are exceptionally versatile platforms for the development of novel therapeutics. The ability of its derivatives to potently and selectively modulate diverse targets—ranging from CNS receptors and viral enzymes to nuclear receptors—through sophisticated allosteric and inverse agonist mechanisms underscores its significance in medicinal chemistry. The detailed mechanistic insights and experimental frameworks provided in this guide aim to empower researchers to further unlock the therapeutic potential of this remarkable chemical entity.

References

-

Adam, G., et al. (2003). A novel family of potent negative allosteric modulators of group II metabotropic glutamate receptors. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Tsiang, M., et al. (2023). Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase. mBio. [Link]

-

Hemstapat, K., et al. (2007). A novel family of potent negative allosteric modulators of group II metabotropic glutamate receptors. Journal of Pharmacology and Experimental Therapeutics, 321(2), 668-678. [Link]

-

Krystal, M., et al. (2011). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ResearchGate. [Link]

-

Wang, Y., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences, 19(12), 3894. [Link]

-

Kessl, J. J., et al. (2015). A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain. Journal of Biological Chemistry, 290(32), 19816-19828. [Link]

-

Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10597-10609. [Link]

-

Yoshida, H., et al. (2021). Discovery of novel HIV-1 integrase-LEDGF/p75 allosteric inhibitors based on a pyridine scaffold forming an intramolecular hydrogen bond. Bioorganic & Medicinal Chemistry Letters, 33, 127742. [Link]

-

Wannamaker, M. J., et al. (2019). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters, 10(12), 1678-1684. [Link]

-

Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. [Link]

-

Vafabakhsh, R., et al. (2022). Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. eLife, 11, e78982. [Link]

-

Passos, D. O., et al. (2023). The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function. mBio, 14(1), e02927-22. [Link]

-

Gregory, K. J., & Conn, P. J. (2021). Negative allosteric modulators of group II metabotropic glutamate receptors: A patent review (2015 - present). Expert Opinion on Therapeutic Patents, 31(8), 687-708. [Link]

-

van der Heiden, L. M., et al. (2021). Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site. ACS Chemical Biology, 16(11), 2245-2255. [Link]

-

Passos, D. O., et al. (2023). The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function. mBio, 14(1), e0292722. [Link]

-

Joffe, M. E., et al. (2020). mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects. Neuron, 105(1), 46-59.e3. [Link]

-

Gege, C. (2021). Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? Expert Opinion on Drug Discovery, 16(12), 1517-1535. [Link]

-

Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10597-10609. [Link]

-

Błaszczak-Świątkiewicz, K., & Wesołowska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(21), 6436. [Link]

-

Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10597-10609. [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel family of potent negative allosteric modulators of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Negative allosteric modulators of group II metabotropic glutamate receptors: A patent review (2015 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 | eLife [elifesciences.org]

- 6. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scite.ai [scite.ai]

- 11. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of novel HIV-1 integrase-LEDGF/p75 allosteric inhibitors based on a pyridine scaffold forming an intramolecular hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Navigating the Bioactive Landscape of the Tetrahydro-1,7-Naphthyridine Scaffold: A Technical Guide to Key Biological Targets

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of bioactive molecules. The specific biological targets of these compounds are intricately determined by the isomeric form of the naphthyridine core and the nature of its substitutions. The dihydrochloride salt form of these compounds is frequently utilized to enhance solubility and stability for research and development purposes. This guide provides an in-depth exploration of the primary biological targets associated with derivatives of the tetrahydronaphthyridine scaffold, detailing the mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their characterization.

Nicotinic Acetylcholine Receptors (nAChRs): A Conformationally-Restricted Approach

The 5,6,7,8-tetrahydro-1,7-naphthyridine structure can be considered a conformationally-restricted analog of 2-(3-pyridyl)ethylamine, a pharmacophore known to interact with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems, and their dysregulation is implicated in a range of neurological disorders.

Derivatives of the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold are being investigated as ligands for various nAChR subtypes. The binding affinity and selectivity are highly dependent on the specific substitutions on the naphthyridine core.

Signaling Pathways

Upon agonist binding, nAChRs undergo a conformational change, opening an intrinsic ion channel permeable to cations like Na+ and Ca2+. This influx of cations leads to depolarization of the cell membrane and activation of downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival and proliferation.

Figure 1: Simplified nAChR Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay for nAChR Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.[1][2]

Materials:

-

Cell Membranes: Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.[1]

-

Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine).[1]

-

Test Compound: 5,6,7,8-Tetrahydro-1,7-naphthyridine derivative.

-

Non-specific Binding Control: A known nAChR ligand (e.g., 10 µM nicotine).[1]

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[1]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]

-

Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[1]

-

Scintillation Cocktail & Counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add binding buffer, the test compound (or buffer for total binding, or non-specific control), and the cell membrane preparation.

-

Initiate the binding reaction by adding the radioligand.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[1]

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.

Metabotropic Glutamate Receptor 2 (mGluR2): Negative Allosteric Modulation

Derivatives of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2).[3] mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release.

Mechanism of Action and Signaling

mGluR2 is a presynaptic autoreceptor that, upon activation by glutamate, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of voltage-gated calcium channels and G-protein-coupled inwardly-rectifying potassium (GIRK) channels, ultimately reducing neurotransmitter release. mGluR2 NAMs bind to an allosteric site on the receptor, reducing its response to glutamate.[4]

Figure 2: mGluR2 Signaling and Negative Allosteric Modulation.

Experimental Protocol: GIRK Dose-Response Assay

This assay measures the ability of an mGluR2 NAM to inhibit glutamate-induced activation of GIRK channels.[3][5]

Materials:

-

Cell line (e.g., HEK293) co-expressing mGluR2 and GIRK channels.

-

Glutamate.

-

Test NAM compound.

-

Electrophysiology setup for whole-cell patch-clamp recording.

Procedure:

-

Culture the cells on coverslips suitable for electrophysiology.

-

Establish a whole-cell patch-clamp recording configuration.

-

Perfuse the cells with a solution containing a sub-maximal concentration of glutamate to elicit a baseline GIRK current.

-

Apply increasing concentrations of the test NAM compound in the presence of glutamate.

-

Measure the inhibition of the GIRK current at each NAM concentration.

-

Plot the dose-response curve and calculate the IC50 value for the NAM.

Quantitative Data for Tetrahydro-1,7-naphthyridine-2-carboxamide Derivatives as mGluR2 NAMs:

| Compound | IC50 (nM) for [³H]-LY354740 binding | IC50 (nM) for [1S,3R]-ACPD-cAMP |

| 33 | 26 | 11 |

| 34 | 20 | 17 |

| Data from a study on related mGluR2 NAMs.[6] |

HIV-1 Integrase: Allosteric Inhibition

Derivatives of the isomeric 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent allosteric inhibitors of HIV-1 integrase.[3][7] These compounds, known as ALLINIs (Allosteric Integrase Inhibitors), bind to the integrase dimer interface at the binding site of the cellular cofactor LEDGF/p75.[8]

Mechanism of Action

Instead of blocking the catalytic site, these inhibitors promote aberrant multimerization of the integrase enzyme.[3][7][8][9] This disrupts the normal function of integrase in the late stages of the viral life cycle, leading to the formation of non-infectious virions.[8][10]

Figure 3: Mechanism of Allosteric HIV-1 Integrase Inhibition.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Integrase Multimerization

This assay quantifies the ability of a compound to induce aberrant multimerization of HIV-1 integrase.[7][11]

Materials:

-

Recombinant HIV-1 integrase tagged with two different HTRF partners (e.g., 6xHis and FLAG tags).

-

HTRF donor and acceptor antibodies (e.g., anti-6xHis-Europium cryptate and anti-FLAG-XL665).

-

Test compound.

-

Assay buffer.

-

HTRF-compatible plate reader.

Procedure:

-

Add the tagged integrase proteins to the wells of a microplate.

-

Add serial dilutions of the test compound.

-

Incubate to allow for compound-induced multimerization.

-

Add the HTRF donor and acceptor antibodies.

-

Incubate to allow for antibody binding.

-

Read the plate on an HTRF reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

-

Calculate the HTRF ratio, which is proportional to the extent of integrase multimerization.

-

Determine the EC50 value for the compound's ability to induce multimerization.

Retinoid-Related Orphan Receptor γt (RORγt): Inverse Agonism

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have also been developed as inverse agonists of the Retinoid-Related Orphan Receptor γt (RORγt).[12][13][14] RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like IL-17.[15][16]

Signaling and Therapeutic Implication

RORγt inverse agonists bind to the ligand-binding domain of the receptor and promote a conformational change that leads to the recruitment of corepressors instead of coactivators.[16] This results in the downregulation of RORγt target genes, most notably IL-17, thereby suppressing the inflammatory response mediated by Th17 cells. This makes RORγt inverse agonists promising therapeutic agents for autoimmune diseases.[15][16]

Figure 4: RORγt Inverse Agonism and Downregulation of IL-17.

Experimental Protocol: RORγt Reporter Gene Assay

This assay measures the ability of a compound to act as an inverse agonist by quantifying its effect on RORγt-mediated gene transcription.[13][15]

Materials:

-

A host cell line (e.g., Jurkat cells) that does not endogenously express RORγt.

-

An expression vector for the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain.

-

A reporter vector containing a luciferase gene under the control of a GAL4 upstream activating sequence.

-

Transfection reagent.

-

Test compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Co-transfect the host cells with the RORγt expression vector and the luciferase reporter vector.

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of luciferase activity relative to a vehicle control and determine the IC50 value of the inverse agonist.

Quantitative Data for a RORγt Inverse Agonist:

| Assay | IC50 (nM) |

| RORγt Inverse Agonist 30 | 46 |

| Data for a potent RORγt inverse agonist.[17] |

Conclusion

The 5,6,7,8-tetrahydronaphthyridine scaffold is a versatile platform for the development of potent and selective modulators of a range of important biological targets. The specific biological activity is highly dependent on the isomeric form of the naphthyridine core and the nature and position of its substituents. This guide has provided an overview of the key targets, their associated signaling pathways, and the experimental methodologies used to characterize the interactions of these promising compounds. Further exploration and optimization of this scaffold hold significant potential for the discovery of novel therapeutics for a variety of diseases.

References

-

Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase. (URL: [Link])

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. (URL: [Link])

-

Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase. ResearchGate. (URL: [Link])

-

Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. (URL: [Link])

-

nAChR Competition Radioligand Assay. Bio-protocol. (URL: [Link])

-

Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. PMC - NIH. (URL: [Link])

-

RORγt inverse agonists used in gene signature studies Compound... ResearchGate. (URL: [Link])

-

Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists. PMC - NIH. (URL: [Link])

-

Design and synthesis of 8-hydroxy-[11][18]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. PubMed. (URL: [Link])

-

Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. PubMed Central. (URL: [Link])

-

nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. (URL: [Link])

-

The A128T resistance mutation reveals aberrant protein multimerization as the primary mechanism of action of allosteric HIV-1 integrase inhibitors. PubMed - NIH. (URL: [Link])

-

HIV-1 integrase multimerization as a therapeutic target. PubMed - NIH. (URL: [Link])

-

HIV-1 Integrase Multimerization as a Therapeutic Target. PMC - NIH. (URL: [Link])

-

Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance. (URL: [Link])

-

Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC. (URL: [Link])

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. (URL: [Link])

-

(PDF) Synthesis and preliminary studies of ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. ResearchGate. (URL: [Link])

-

Structural basis of positive allosteric modulation of metabotropic glutamate receptor activation and internalization. PMC - PubMed Central. (URL: [Link])

-

RORγt inverse agonist TF-S14 inhibits Th17 cytokines and prolongs skin allograft survival in sensitized mice. PMC - NIH. (URL: [Link])

-

Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. PMC - PubMed Central. (URL: [Link])

-

Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. PMC - NIH. (URL: [Link])

-

How Integrase Inhibitors Work. International Association of Providers of AIDS Care. (URL: [Link])

-

Potent and Orally Bioavailable Inverse Agonists of RORγt Resulting from Structure-Based Design. PubMed. (URL: [Link])

-

Signaling specificity and kinetics of the human metabotropic glutamate receptors. PMC. (URL: [Link])

-

Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators. PubMed Central. (URL: [Link])

-

Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. MDPI. (URL: [Link])

-

Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. (URL: [Link])

-

Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. PMC - PubMed Central. (URL: [Link])

-

nicotinic acetylcholine receptor α7 subunit. IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

-

Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening. (URL: [Link])

-

Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro. PMC - PubMed Central. (URL: [Link])

-

Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. (URL: [Link])

-

Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator. (URL: [Link])

-

Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications. PMC - PubMed Central. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HIV-1 integrase multimerization as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The A128T resistance mutation reveals aberrant protein multimerization as the primary mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HIV-1 Integrase Multimerization as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,7-naphthyridine Dihydrochloride: Physicochemical Properties and Best Practices for Laboratory Use

This guide provides a comprehensive overview of the solubility and stability of 5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and fundamental chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. The focus is on providing practical guidance for handling, storage, and experimental design.

Introduction to this compound

5,6,7,8-Tetrahydro-1,7-naphthyridine is a bicyclic heterocyclic compound. Its dihydrochloride salt form is often utilized in research due to its improved solubility and stability in aqueous solutions compared to the free base. The tetrahydronaphthyridine scaffold is a key structural motif in a variety of biologically active molecules, making this compound a valuable building block in the synthesis of novel therapeutic agents. The conformationally restricted nature of the tetrahydro-pyridine ring can impart specific binding properties to molecules that incorporate this scaffold.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 207.10 g/mol | [1] |

| CAS Number | 351038-62-5 | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities. As a dihydrochloride salt, this compound is expected to exhibit good solubility in polar protic solvents, particularly water.

Expected Solubility in Common Laboratory Solvents

| Solvent | Expected Solubility | Rationale |

| Water | High | The dihydrochloride salt form significantly increases aqueous solubility due to the ionization of the nitrogen atoms in the naphthyridine ring system. |

| Methanol | High to Moderate | Methanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the hydrochloride salt. |

| Ethanol | Moderate | Similar to methanol, but its lower polarity may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of organic compounds, including salts. |

| Acetonitrile | Low to Moderate | As a polar aprotic solvent with a lower polarity than DMSO, it is expected to be a less effective solvent for this salt. |

| Dichloromethane (DCM) | Low | A nonpolar solvent, unlikely to effectively solvate the ionic dihydrochloride salt. |

| Hexanes/Heptane | Insoluble | Nonpolar aliphatic solvents will not dissolve the polar, ionic compound. |

Experimental Protocol for Determining Aqueous Solubility

To obtain precise solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Materials:

-

This compound

-

Deionized water

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of deionized water in a vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Stability Profile

The chemical stability of a compound is crucial for its storage, handling, and the reliability of experimental results. As a dihydrochloride salt of a tetrahydronaphthyridine, potential degradation pathways could involve hydrolysis, oxidation, and photodecomposition.

Factors Influencing Stability

-

pH: The stability of the compound is likely to be pH-dependent. In highly basic solutions, the free base may be liberated, which could be less stable or have different solubility characteristics. The pyridinic nitrogen atoms could also influence the reactivity of the ring system under different pH conditions.

-

Light: Aromatic and heteroaromatic systems can be susceptible to photodecomposition. Exposure to UV or high-intensity visible light may lead to degradation.

-

Temperature: Elevated temperatures can accelerate degradation reactions. Long-term storage should be at controlled, cool temperatures.

-

Oxidizing Agents: The tetrahydro-pyridine ring may be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

Recommended Storage and Handling

Based on the general properties of similar compounds, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is advisable.[3]

-

Handling: Use personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid breathing dust. Handle in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.[2][4]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C for 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60 °C for 24 hours). Neutralize the solution before analysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80 °C) for a specified period.

-

Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6] A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method. The use of a PDA or MS detector can help in identifying degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and to identify any degradation products.

Caption: Workflow for conducting forced degradation studies.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.

HPLC Method Development Considerations

-

Column: A reversed-phase column (e.g., C18) is generally a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.

-

Detection: UV detection is suitable due to the aromatic nature of the naphthyridine ring. The selection of the detection wavelength should be based on the UV spectrum of the compound to maximize sensitivity.

-

Validation: The analytical method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a framework for researchers to handle, store, and evaluate this compound effectively. Based on its chemical structure as a dihydrochloride salt of a heterocyclic base, it is expected to be water-soluble and require storage in a cool, dry, and light-protected environment. The provided experimental protocols for determining solubility and conducting forced degradation studies offer a practical approach for generating the necessary data for research and development projects. As with any chemical, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date handling and safety information.

References

-

AK Scientific, Inc. Safety Data Sheet for 4-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride.

-

European Medicines Agency. ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.

-

AK Scientific, Inc. Safety Data Sheet for 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.

-

MySkinRecipes. This compound.

-

Sigma-Aldrich. 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride.

-

International Conference on Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products.

Sources

An In-Depth Technical Guide to the 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. As a conformationally-restricted bioisostere of pharmacologically active motifs, it offers a unique three-dimensional architecture for interacting with biological targets. This guide provides a comprehensive overview of its synthesis, structural significance, and diverse applications in drug discovery. We will delve into the causality behind synthetic strategies, explore its role in targeting various disease pathways, and provide detailed experimental protocols to empower researchers in their pursuit of novel therapeutics based on this versatile scaffold.

The Strategic Value of Conformational Restriction: An Introduction to the Scaffold

Naphthyridines, bicyclic heterocycles containing two nitrogen atoms in a fused pyridine ring system, are foundational structures in medicinal chemistry.[1][2] Among the various isomers, the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold presents a compelling combination of aromatic and saturated features. Its core value lies in its function as a conformationally-locked analog of the flexible 2-(3-pyridyl)ethylamine moiety, a key pharmacophore in many biologically active molecules.[3][4] By reducing the rotational freedom of this side chain, the scaffold allows for a more precise orientation of substituents, which can lead to enhanced binding affinity, improved selectivity, and a more favorable pharmacokinetic profile. This strategic rigidity makes it an invaluable tool for probing receptor binding pockets and designing potent modulators of various biological targets.

Synthetic Pathways: Constructing the Core

The accessibility of a scaffold is paramount to its utility in drug discovery. While various methods exist for related tetrahydronaphthyridines, including modern cobalt-catalyzed [2+2+2] cyclizations, the synthesis of the 1,7-isomer has its own specific challenges and optimized solutions.[5][6]

Direct Reduction of 1,7-Naphthyridine

A straightforward approach involves the catalytic reduction of the parent aromatic 1,7-naphthyridine. However, this method presents a significant regioselectivity challenge.

-

Causality of the Method: Catalytic hydrogenation using reagents like palladium on charcoal aims to saturate one of the pyridine rings.

-

Key Challenge & Solution: This reaction typically yields a separable mixture of the desired 5,6,7,8-tetrahydro-1,7-naphthyridine (approx. 43%) and the 1,2,3,4-tetrahydro-1,7-naphthyridine isomer (approx. 57%).[4] While viable, this necessitates a careful chromatographic separation, which can be inefficient for large-scale synthesis. The structures of the resulting isomers must be rigorously confirmed using spectroscopic methods like NMR and UV, alongside ionization measurements.[4]

An Improved Multi-Step Synthesis

To overcome the limitations of direct reduction, more controlled, multi-step sequences have been developed. These routes offer better control over the final product and are often more amenable to scale-up. A notable five-step synthesis provides a more reliable path to the scaffold.[3][4]

Caption: A generalized workflow for a multi-step synthesis of the target scaffold.

Medicinal Chemistry Applications: A Scaffold for Diverse Targets

The true power of the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is demonstrated by its application across multiple therapeutic areas. Its structural features have been leveraged to design potent and selective inhibitors and modulators.

Neurological Disorders: Nicotinic Acetylcholine Receptor (nAChR) Ligands

The structural mimicry of 2-(3-pyridyl)ethylamine makes the scaffold a natural fit for designing ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function, addiction, and neurodegenerative diseases. The fixed distance and angle between the two nitrogen atoms in the scaffold can be exploited to achieve subtype-selective binding to nAChRs.[4]

Oncology: Developing Novel Cytotoxic Agents

The broader naphthyridine class is a wellspring of anticancer agents, with some derivatives acting as topoisomerase II inhibitors.[7] The 5,6,7,8-tetrahydro-1,7-naphthyridine core provides a robust framework for creating new cytotoxic compounds. Structure-activity relationship (SAR) studies on related naphthyridines have shown that substitution patterns critically influence potency.

-

Positional Isomerism: Methyl substitution at the C-6 or C-7 positions can be more effective than at the C-5 position.[7]

-

Aryl Substitution: The choice of aryl groups appended to the core can dramatically increase cytotoxicity. For example, replacing a dimethoxyphenyl ring with a naphthyl ring has been shown to boost potency.[7]

Caption: Logical relationships in the structure-activity of naphthyridine derivatives.

Antiviral Therapy: HIV-1 Integrase Inhibition

A compelling validation of the tetrahydronaphthyridine framework comes from the development of potent HIV-1 integrase inhibitors based on the related 5,6,7,8-tetrahydro-1,6-naphthyridine isomer.[8][9] These compounds, known as allosteric integrase inhibitors (ALLINIs), bind to the LEDGF/p75-binding site on integrase.[8] This binding event does not block the active site but instead induces aberrant multimerization of the integrase enzyme, disrupting the viral replication cycle.[8] This mechanism provides a powerful blueprint for applying the 1,7-naphthyridine scaffold to develop novel antiviral agents.

Table 1: Representative Biological Activities of Tetrahydronaphthyridine Derivatives

| Compound Class | Target | Mechanism of Action | Result | Reference |

| 5,6,7,8-Tetrahydro-1,6-naphthyridines | HIV-1 Integrase | Allosteric Inhibition (promotes aberrant multimerization) | Potent inhibition of HIV-1 replication | [8][9] |

| Substituted Naphthyridines | Cancer Cell Lines (HeLa, HL-60) | Cytotoxicity (Mechanism varies, e.g., Topoisomerase II inhibition) | IC50 values in the low micromolar to nanomolar range | [7] |

| 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine | nAChRs | Receptor Binding | High binding affinity (Ki = 46 nM) | [4] |

Field-Proven Methodologies: Experimental Protocols

To bridge theory and practice, this section provides validated protocols for the synthesis and evaluation of compounds based on this scaffold.

Protocol: Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine via Catalytic Reduction

This protocol is based on established literature procedures for the reduction of 1,7-naphthyridine.[4]

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 1,7-naphthyridine (1.0 eq) in ethanol.

-

Catalyst Addition: Add 10% Palladium on Charcoal (Pd/C) catalyst (typically 5-10% by weight of the substrate).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture of 1,2,3,4- and 5,6,7,8-tetrahydro isomers must be purified using column chromatography on silica gel to isolate the desired 5,6,7,8-tetrahydro-1,7-naphthyridine.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[7]

-

Cell Seeding: Seed human cancer cells (e.g., HeLa or PC-3) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derived from the naphthyridine scaffold) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives & Conclusion

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold remains a highly valuable and perhaps under-exploited core in medicinal chemistry. Its proven ability to act as a rigid mimic of key pharmacophores ensures its continued relevance. Future opportunities lie in several key areas:

-

Enantioselective Synthesis: The development of scalable, enantioselective syntheses, similar to what has been achieved for the 1,6-isomer, would unlock the potential to explore stereochemical effects on biological activity.[10][11]

-

Library Synthesis: Applying the scaffold in parallel synthesis efforts can rapidly generate diverse libraries for high-throughput screening against a wide array of biological targets.[6]

-

New Therapeutic Areas: While its application in oncology and virology is promising, exploring its utility against other targets, such as kinases, G-protein coupled receptors, and ion channels, could yield novel therapeutic breakthroughs.

References

-

Malona, J. A., & Grotjahn, D. B. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(25), 5227–5230. Available from: [Link]

-

Abdallah, O. H., & El-Essawy, F. A. (2001). An improved synthesis of 5,6,7,8‐tetrahydro‐1,7‐naphthyridine ‐ a conformationally‐restricted analog of 2‐(3‐pyridyl)ethylamine. Journal of Heterocyclic Chemistry, 38(2), 535-537. Available from: [Link]

-

Abdallah, O. H., & El-Essawy, F. A. (2001). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available from: [Link]

-

Konishi, T., Yamano, M., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9873–9884. Available from: [Link]

-

Malona, J. A., & Grotjahn, D. B. (2008). Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. Journal of Combinatorial Chemistry, 10(3), 335–342. Available from: [Link]

-

Peese, K. M., Allard, C. W., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. Available from: [Link]

-

Chen, Y. L., Chen, I. L., & Wang, T. C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15450–15465. Available from: [Link]

-

Gloc, M., & Wiatrak, B. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available from: [Link]

-

Peese, K. M., Allard, C. W., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

Zhang, Y., et al. (2021). A Convenient Synthesis and Biological Research of Novel 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1 H )-one Derivatives Hydrochloride as Cytotoxic Agents. ResearchGate. Available from: [Link]

-

Butassi, E., & Quevedo, M. A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. Available from: [Link]

-

Wallace, O. B., et al. (2006). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ResearchGate. Available from: [Link]

-

Konishi, T., Yamano, M., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available from: [Link]

-

Gloc, M., & Wiatrak, B. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. Available from: [Link]

-

Butassi, E., & Quevedo, M. A. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(22), 5468. Available from: [Link]

-

Singh, P., & Singh, J. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved synthesis of 5,6,7,8‐tetrahydro‐1,7‐naphthyridine ‐ a conformationally‐restricted analog of 2‐(3‐pyridyl)ethylamine | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold: A Conformationally-Restricted Bioisostere for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic reduction of molecular flexibility is a cornerstone of rational drug design. By locking a flexible pharmacophore into a bioactive conformation, researchers can significantly enhance potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold, a conformationally-restricted analog of the biologically significant 2-(3-pyridyl)ethylamine pharmacophore. We will dissect the rationale behind its use, detail synthetic methodologies, analyze its impact on drug-like properties, and review case studies where related tetrahydronaphthyridine cores have proven instrumental in developing novel therapeutics. This document serves as a comprehensive resource for scientists seeking to leverage this valuable scaffold in their drug discovery programs.

Part 1: The Principle of Conformational Restriction: From Flexible Ligand to Rigid Scaffold

The concept of a pharmacophore—the essential arrangement of functional groups required for biological activity—is central to drug design. Many endogenous ligands and initial hit compounds are conformationally flexible, capable of adopting numerous shapes. While this flexibility allows for binding to a target, it often comes at an entropic cost and can lead to binding at unintended off-targets, causing side effects.

The 2-(3-pyridyl)ethylamine moiety is a prime example of such a pharmacophore. It is a known bioisostere of the 3-hydroxyphenylethylamine core found in many dopamine agonists and has been shown to possess potent binding to dopaminergic and cholinergic receptors.[1] Its flexible ethylamine sidechain, however, allows for free rotation around several single bonds.